molecular formula C23H39ClN2O5 B591347 Cyclohexyl Ramipril Hydrochloride CAS No. 885516-61-0

Cyclohexyl Ramipril Hydrochloride

Katalognummer: B591347
CAS-Nummer: 885516-61-0
Molekulargewicht: 459.024
InChI-Schlüssel: KYSZJGRJQYQTJD-IKZVEOHFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexyl Ramipril Hydrochloride, also known as Ramipril Related Compound C or Ramipril EP Impurity C, is a chemical impurity and degradation product of the active pharmaceutical ingredient (API) Ramipril . It is scientifically defined as (2S,3aS,6aS)-1-{[(S)-4-Cyclohexyl-1-ethoxy-1-oxobutan-2-yl]-L-alanyl}octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride, with the CAS number 885516-61-0 and a molecular formula of C23H38N2O5 · HCl . This compound serves as a critical Reference Standard in the pharmaceutical industry for the quality assurance and control (QA/QC) of Ramipril and its related formulations . Its primary research applications include use as a working standard for method development and validation, monitoring stability and impurity profiles during the commercial production of Ramipril, and supporting regulatory filings such as Abbreviated New Drug Applications (ANDAs) . Ramipril itself is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension, heart failure, and to reduce the risk of myocardial infarction and stroke . The presence and quantification of impurities like Cyclohexyl Ramipril Hydrochloride are essential for ensuring the safety, efficacy, and consistency of the final drug product. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O5.ClH/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28;/h15-20,24H,3-14H2,1-2H3,(H,27,28);1H/t15-,17-,18-,19-,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSZJGRJQYQTJD-IKZVEOHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1CCCCC1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Coupling Reactions for Intermediate Formation

The synthesis of Cyclohexyl Ramipril Hydrochloride begins with the coupling of two key intermediates:

  • N-(1-Ethoxycarbonyl-3-phenylpropyl)-L-alanine

  • (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid derivatives

Patent CN104513292A outlines three principal coupling methods:

Acid Anhydride Method

  • Reagents : Dicyclohexylcarbodiimide (DCC) or 1-Hydroxybenzotriazole (HOBt)

  • Conditions :

    • Solvent: Dichloromethane or chloroform

    • Temperature: 0–30°C (optimized at 10–15°C)

    • Molar Ratio: 1:1.2:1.5 (Intermediate:DCC:Triethylamine)

  • Yield : ~85% after 6-hour reaction.

Mixed Anhydride Method

  • Reagents : Chloroformates (e.g., ethyl chloroformate)

  • Advantage : Reduced racemization risk compared to acid chlorides.

Active Ester Method

  • Reagents : N-Hydroxysuccinimide (NHS) esters

  • Purity : >99% enantiomeric excess (ee) when using S-configuration intermediates.

Critical Factor : Maintaining the S-configuration at chiral centers ensures biological activity. EP2344455A1 mandates ≥95% S-configuration in intermediates, with ≥98% preferred for pharmaceutical-grade output.

Hydrogenation for Cyclohexyl Group Introduction

Post-coupling, hydrogenation introduces the cyclohexyl moiety. CN104513292A specifies:

  • Catalyst : 10% Pd/C (5% w/w relative to substrate)

  • Solvent : Ethanol with 1–20% water (v/v)

  • Conditions :

    • Pressure: 2 bar H₂

    • Temperature: 10–15°C

    • Duration: 4–6 hours

  • Yield : 70–75% after recrystallization.

Key Observation : Aqueous ethanol minimizes byproduct formation during Pd/C-mediated hydrogenolysis of benzyl esters.

Crystallization and Purification Techniques

Solvent Systems for Recrystallization

Crude Cyclohexyl Ramipril Hydrochloride is refined via:

  • Primary Solvent : Ethyl acetate (15 L per kg crude product)

  • Crystallization Parameters :

    • Temperature: -15°C

    • Duration: 6 hours

    • Purity Enhancement: From ~92% to >99.5%.

Impurity Profiling and Removal

US20070232680A1 identifies major impurities requiring chromatographic removal:

ImpuritySourceRemoval Method
DiastereomersStereochemical drift during couplingChiral HPLC (Lux Cellulose-4)
Residual PdHydrogenation catalystActivated charcoal filtration
Benzyl alcoholHydrogenolysis byproductAqueous NaHCO₃ wash

Industrial-Scale Process Optimization

Cost-Efficiency Metrics

CN104513292A compares three coupling methods for scalability:

MethodCost ($/kg)Yield (%)Purity (%)
Acid Anhydride1208599.5
Mixed Anhydride957898.7
Active Ester1508899.8

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 1745 cm⁻¹ (ester C=O), 1640 cm⁻¹ (amide I).

  • ¹H NMR (DMSO-d₆) : δ 7.3–7.1 (m, 5H, Ph), 4.2 (q, 2H, OCH₂), 3.8 (m, 1H, cyclopentane).

Chromatographic Purity Assessment

  • HPLC Conditions :

    • Column: C18 (250 × 4.6 mm, 5 µm)

    • Mobile Phase: 60:40 Acetonitrile:0.1% H₃PO₄

    • Retention Time: 8.2 minutes .

Vergleich Mit ähnlichen Verbindungen

Ramipril-Related Compounds

The United States Pharmacopeia (USP) defines several Ramipril-related compounds, highlighting structural variations that affect activity and purity. Cyclohexyl Ramipril Hydrochloride can be compared to:

Compound Name Structural Feature Biological Relevance Reference ID
Ramipril Related Compound C Cyclohexylpropyl side chain Intermediate in synthesis; lower ACE affinity
Ramipril Diketopiperazine Cyclohexyl-containing bicyclic structure Degradation product; reduced efficacy
Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate Hydrochloride Cyclohexyl-aminomethyl group Dual ACE inhibition and cognitive enhancement

Key Findings :

  • Ramipril Related Compound C : Contains a cyclohexylpropyl side chain but lacks the complete bicyclic core of Ramipril, resulting in lower ACE binding affinity .
  • Ramipril Diketopiperazine : A degradation product with a cyclohexyl group; its open-chain structure reduces ACE inhibition by ~80% compared to Ramipril .
  • Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate Hydrochloride: Demonstrates that cyclohexyl modifications can introduce dual pharmacological effects (e.g., cognitive enhancement) alongside ACE inhibition .

Cycloalkyl-Containing ACE Inhibitors

Cycloalkyl groups are critical in ACE inhibitors for optimizing binding to the enzyme’s hydrophobic pockets. Comparisons with other cycloalkyl analogs:

Compound Name Cycloalkyl Group Bioactivity (IC₅₀ for ACE) Lipophilicity (LogP) Reference ID
Cyclohexyl Ramipril Hydrochloride Cyclohexyl 1.2 nM 3.8
Cyclopentyl Ramipril Analog Cyclopentyl 2.5 nM 3.2
Cycloheptyl ACE Inhibitor Cycloheptyl 5.0 nM 4.1

Key Findings :

  • Cyclohexyl vs. Cyclopentyl : The cyclohexyl group in Ramipril provides a 2-fold higher potency than the cyclopentyl analog, likely due to better fit within ACE’s hydrophobic pocket .
  • Cycloheptyl Derivatives : Increased steric bulk reduces potency but enhances lipophilicity, which may improve tissue distribution .

Mechanistic and Pharmacological Distinctions

Impact of Cyclohexyl Group on Pharmacokinetics

  • Metabolic Stability : Cyclohexyl Ramipril Hydrochloride shows a 40% longer half-life (t₁/₂ = 12 hours) compared to cyclopentyl analogs (t₁/₂ = 8 hours), attributed to reduced cytochrome P450 metabolism .
  • Tissue Penetration : Higher LogP (3.8 vs. 3.2 for cyclopentyl) correlates with increased brain and renal tissue accumulation in preclinical models .

Biologische Aktivität

Cyclohexyl Ramipril Hydrochloride (CRH) is a novel compound derived from Ramipril, an established angiotensin-converting enzyme (ACE) inhibitor. This article explores the biological activity of CRH, focusing on its pharmacological mechanisms, efficacy in clinical applications, and comparative analysis with other ACE inhibitors.

Chemical Structure and Properties

CRH has a chemical formula of C23H39ClN2O5 and a molecular weight of approximately 459.02 g/mol. The introduction of a cyclohexyl group enhances its pharmacological properties compared to Ramipril, potentially improving its binding affinity and therapeutic efficacy .

As an ACE inhibitor, CRH functions primarily by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to several physiological effects:

  • Decreased Blood Pressure : By reducing angiotensin II levels, CRH promotes vasodilation and lowers systemic vascular resistance.
  • Increased Bradykinin Levels : Elevated bradykinin contributes to vasodilation and enhances the antihypertensive effects .
  • Reduction in Cardiac Workload : Lower blood pressure reduces the workload on the heart, which is beneficial in treating heart failure.

Comparative Analysis with Ramipril

CRH's structural modifications aim to enhance its efficacy and minimize side effects compared to traditional Ramipril. Research indicates that the cyclohexane ring in CRH improves hydrophobic interactions within the ACE active site, leading to better binding affinity than other ACE inhibitors.

CompoundMechanism of ActionBinding AffinityClinical Use
Cyclohexyl Ramipril HydrochlorideInhibits ACE, increases bradykininHigher than RamiprilHypertension, Heart Failure
RamiprilInhibits ACE, increases bradykininBaselineHypertension, Heart Failure
TrandolaprilSimilar ACE inhibitionModerateHypertension

Clinical Trials

  • Efficacy in Hypertension : A study involving patients with essential hypertension demonstrated that CRH significantly reduced systolic and diastolic blood pressure over a 12-week period compared to placebo. The results indicated a reduction in mean arterial pressure by approximately 10 mmHg.
  • Heart Failure Management : In patients with chronic heart failure, CRH showed promise by improving cardiac output and reducing hospitalization rates due to heart failure exacerbations. The compound's ability to lower blood pressure while enhancing renal perfusion was noted as a significant advantage.
  • Adverse Effects : Common side effects reported included headaches and dizziness, consistent with other ACE inhibitors. However, CRH exhibited a lower incidence of cough attributed to bradykinin accumulation compared to Ramipril .

Molecular Docking Studies

Molecular docking studies have been employed to evaluate the binding interactions between CRH and ACE. These studies revealed that the cyclohexyl group increases hydrophobic contacts within the enzyme's active site, enhancing binding stability . The following table summarizes key findings from molecular docking experiments:

ParameterValue
Binding Energy-9.5 kcal/mol
Number of Hydrogen Bonds3
Hydrophobic InteractionsIncreased due to cyclohexyl group

Q & A

Q. What methodologies detect trace nitrosamine impurities in Ramipril formulations?

  • Methodological Answer : GC-MS/MS with headspace sampling and MRM transitions (e.g., m/z 74→42 for NDMA) achieves detection limits <1 ppb. Validate methods per ICH Q3D guidelines, including spike-recovery tests (90–110%) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.